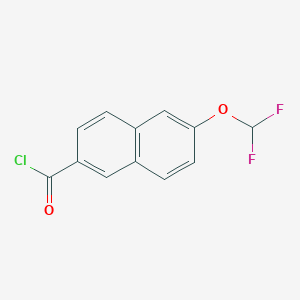

2-(Difluoromethoxy)naphthalene-6-carbonyl chloride

Description

2-(Difluoromethoxy)naphthalene-6-carbonyl chloride is a naphthalene derivative featuring a difluoromethoxy (–OCF₂) substituent at the 2-position and a carbonyl chloride (–COCl) group at the 6-position. This compound belongs to the class of acyl chlorides, which are highly reactive intermediates used in organic synthesis, particularly for introducing acyl groups into target molecules. The difluoromethoxy moiety enhances the compound’s lipophilicity and electronic properties, making it valuable in pharmaceutical and agrochemical applications where fluorinated groups are often employed to modulate bioavailability and metabolic stability .

Properties

Molecular Formula |

C12H7ClF2O2 |

|---|---|

Molecular Weight |

256.63 g/mol |

IUPAC Name |

6-(difluoromethoxy)naphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C12H7ClF2O2/c13-11(16)9-2-1-8-6-10(17-12(14)15)4-3-7(8)5-9/h1-6,12H |

InChI Key |

UXKUKCBLJYUNOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Difluoromethoxy Introduction : The hydroxyl group at position 2 of the naphthalene ring undergoes alkylation with chlorodifluoromethane (ClCF₂H) in the presence of a strong base such as potassium tert-butoxide. This generates 2-(difluoromethoxy)-6-naphthoic acid.

-

Carbonyl Chloride Formation : The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under reflux conditions in anhydrous dichloromethane (DCM) or toluene. Catalytic dimethylformamide (DMF) accelerates the conversion.

Critical Parameters :

-

Temperature: 60–80°C for alkoxylation; 40–50°C for chlorination.

-

Solvent: Dichloromethane preferred for its low boiling point and inertness.

-

Yield: Reported yields range from 65% to 78% for the two-step process.

Diazotization-Fluorination Sequence

Adapted from patented methodologies for fluorinated naphthalenes, this route employs diazonium salt intermediates to achieve regioselective fluorination.

Synthetic Pathway

-

Bromination : 2-Amino-6-naphthoic acid is brominated using liquid bromine (Br₂) in acetic acid at 120–125°C, yielding 1,6-dibromo-2-naphthylamine.

-

Diazotization : The amine is treated with sodium nitrite (NaNO₂) and fluoroboric acid (HBF₄) to form a diazonium salt.

-

Thermal Decomposition : Heating the diazonium salt to 135°C releases nitrogen gas, substituting the amino group with fluorine to produce 2-fluoro-6-naphthoic acid.

-

Chlorination : The carboxylic acid is converted to the acyl chloride using oxalyl chloride.

Advantages :

Bromination-Substitution Cascade

This method leverages bromine’s electrophilic properties to install substituents before introducing fluorine.

Stepwise Procedure

-

Bromination : 2,6-Dihydroxynaphthalene is treated with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–60°C, achieving 97% yield of 1,5-dibromo-2,6-dihydroxynaphthalene.

-

Hydroxyl Protection : The hydroxyl groups are protected as methyl ethers using methyl iodide (CH₃I) and silver oxide (Ag₂O).

-

Fluoromethoxy Introduction : The bromine at position 1 is replaced with a difluoromethoxy group via nucleophilic substitution with sodium difluoromethoxide (NaOCF₂H).

-

Deprotection and Chlorination : The methyl ethers are cleaved using boron tribromide (BBr₃), followed by chlorination with thionyl chloride.

Challenges :

-

Requires strict anhydrous conditions to prevent hydrolysis of intermediates.

-

Final yield: ~50% due to multiple protection/deprotection steps.

Iron-Catalyzed Difluoromethylation

Inspired by recent advances in fluorination, this method employs 2-pyridyl sulfone reagents for direct difluoromethylation.

Catalytic Cycle

-

Substrate Preparation : 2-Hydroxy-6-naphthoic acid is converted to its sodium salt using NaOH.

-

Difluoromethylation : Iron(III) chloride (FeCl₃) catalyzes the reaction with difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) in dimethyl sulfoxide (DMSO) at 120°C.

-

Chlorination : The product is treated with oxalyl chloride to yield the final compound.

Key Benefits :

Nucleophilic Aromatic Substitution

This approach exploits electron-deficient aromatic systems for direct substitution.

Methodology

-

Nitration : 2-Methoxy-6-naphthoic acid is nitrated at position 1 using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

-

Fluorine Introduction : The nitro group is replaced with fluorine via heating with potassium fluoride (KF) in dimethylacetamide (DMAc) at 150°C.

-

Demethylation and Chlorination : The methoxy group is converted to hydroxyl using BBr₃, followed by chlorination.

Limitations :

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Temperature Range (°C) | Scalability |

|---|---|---|---|---|

| Difluorocarbene | ClCF₂H, SOCl₂ | 65–78 | 40–80 | High |

| Diazotization | NaNO₂, HBF₄ | 56.4 | 120–135 | Moderate |

| Bromination-Substitution | NBS, NaOCF₂H | 50 | 0–60 | Low |

| Iron-Catalyzed | 2-PySO₂CF₂H, FeCl₃ | 74 | 120 | Moderate |

| Nucleophilic Substitution | KF, HNO₃ | 40 | 150 | Low |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The carbonyl chloride (COCl) group in 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride is highly reactive toward nucleophiles, enabling substitution reactions.

Reagents/Conditions

-

Amines : Reaction with primary/secondary amines (e.g., NH₃, RNH₂) forms amides.

-

Alcohols : Reaction with alcohols (ROH) in the presence of a base (e.g., pyridine) forms esters.

-

Water : Hydrolysis with water produces the corresponding carboxylic acid.

Example :

Reaction : 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride + NH₃ → 2-(Difluoromethoxy)naphthalene-6-carboxamide + HCl .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution due to the electron-donating difluoromethoxy (OCF₂H) group.

Reagents/Conditions

-

Nitration : HNO₃/H₂SO₄ to introduce nitro groups.

-

Bromination : Br₂ in FeBr₃ (Lewis acid).

-

Friedel-Crafts Alkylation : Alkyl halides with AlCl₃.

Influence of Substituents :

The difluoromethoxy group directs electrophiles to positions ortho and para to itself, while the carbonyl chloride group deactivates the ring, favoring substitution at specific sites .

Dehydrochlorination

The carbonyl chloride group can undergo elimination to form ketones or acyl chlorides under basic conditions.

Reagents/Conditions

-

Bases : Sodium hydroxide (NaOH) or pyridine.

Example :

Reaction : 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride + NaOH → 2-(Difluoromethoxy)naphthalene-6-carboxylic acid + NaCl .

Cross-Coupling Reactions

The compound may participate in palladium-catalyzed coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to its aromatic system.

Reagents/Conditions

-

Catalysts : Pd(PPh₃)₄.

-

Boron Reagents : Organoboron compounds.

-

Amines : For C–N bond formation.

Potential Applications :

Synthesis of complex aromatic systems for pharmaceutical or material science applications .

Comparison of Structural Features

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride | C₁₂H₇ClF₂O₂ | Carbonyl chloride + difluoromethoxy group |

| 1-(Difluoromethoxy)naphthalene-6-carbonyl chloride | C₁₂H₇ClF₂O₂ | Isomeric carbonyl chloride position |

| 2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene | C₁₂H₈F₄O | Difluoromethyl substituent instead of carbonyl chloride |

| Naphthalene-2-carboxylic acid | C₁₁H₈O₂ | Simplified structure, no fluorine substituents |

Research Findings

-

Reactivity Profile : The difluoromethoxy group enhances lipophilicity, improving membrane permeability in biological systems, while the carbonyl chloride group facilitates rapid acylation reactions .

-

Synthetic Versatility : The compound serves as a precursor for synthesizing complex fluorinated aromatics, amides, and esters .

-

Stability : Fluorinated substituents contribute to metabolic stability, making derivatives attractive for drug development.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. The presence of the difluoromethoxy group can significantly influence the biological activity of compounds, often enhancing their potency and selectivity for biological targets.

Case Study: Anticancer Activity

Research has shown that derivatives of naphthalene compounds exhibit various degrees of antiproliferative activity against cancer cell lines. For instance, studies involving structural analogs of 2-(difluoromethoxy)naphthalene-6-carbonyl chloride have demonstrated promising results in inhibiting the growth of colon cancer cells. The incorporation of electron-withdrawing groups like difluoromethoxy can enhance receptor affinity and lipophilicity, which are crucial for drug efficacy .

Synthetic Applications

2-(Difluoromethoxy)naphthalene-6-carbonyl chloride serves as an important building block in organic synthesis. Its carbonyl chloride functionality allows for further reactions such as nucleophilic substitutions, enabling the formation of various derivatives.

Synthesis Pathways

Several synthetic routes have been developed to produce this compound, including:

- Direct Chlorination : Chlorination of naphthalene derivatives under controlled conditions.

- Functional Group Transformation : Conversion of existing functional groups to carbonyl chlorides through established methodologies.

These methods highlight its versatility as an intermediate in synthesizing more complex chemical entities .

Material Science

Due to its unique electronic properties, 2-(difluoromethoxy)naphthalene-6-carbonyl chloride is also being explored for applications in material science, particularly in the development of organic semiconductors and photonic devices.

Properties Relevant to Material Science

- Electronic Properties : The difluoromethoxy group can modify the electronic distribution within the naphthalene ring, potentially leading to enhanced charge transport properties.

- Thermal Stability : The compound's structure may contribute to improved thermal stability in polymer matrices, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride is primarily determined by its ability to undergo nucleophilic substitution reactions. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules, such as proteins and nucleic acids. This reactivity can be exploited to modify the structure and function of these molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of 2-(difluoromethoxy)naphthalene-6-carbonyl chloride, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Comparative Analysis of Naphthalene Derivatives

Key Findings :

Functional Group Reactivity :

- The carbonyl chloride (–COCl) group in 2-(difluoromethoxy)naphthalene-6-carbonyl chloride exhibits higher reactivity in nucleophilic acyl substitution reactions compared to sulfonyl chlorides (–SO₂Cl) in 6-chloro-2-naphthylsulfonyl chloride . This makes the former more suitable for synthesizing esters, amides, or ketones.

- In contrast, 2-naphthoyl chloride lacks the difluoromethoxy group, rendering it less lipophilic and more prone to hydrolysis due to the absence of fluorine’s stabilizing inductive effect .

Substituent Effects :

- The difluoromethoxy (–OCF₂) group at the 2-position enhances steric hindrance and electron-withdrawing effects, which can direct electrophilic substitution reactions to specific positions on the naphthalene ring. This contrasts with the chloro (–Cl) substituent in 6-chloro-2-naphthylsulfonyl chloride, which primarily exerts electronic effects without significant steric bulk .

Stability and Handling: Fluorinated derivatives like 2-(difluoromethoxy)naphthalene-6-carbonyl chloride are typically stored under anhydrous conditions to prevent hydrolysis. Their stability under oxidative conditions is superior to non-fluorinated analogs, as seen in the synthesis of fluorinated pharmaceuticals (e.g., pantoprazole intermediates) .

Applications :

- While 2-naphthoyl chloride is widely used in dye manufacturing, the fluorinated variant’s applications lean toward specialty chemicals, such as protease inhibitors or fluorinated polymer precursors .

- Sulfonyl chlorides like 6-chloro-2-naphthylsulfonyl chloride are preferred for synthesizing sulfonamides, a class of antibiotics and diuretics .

Biological Activity

2-(Difluoromethoxy)naphthalene-6-carbonyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene backbone with a difluoromethoxy group and a carbonyl chloride substituent. Its molecular formula is C12H8ClF2O, and it possesses unique chemical properties due to the presence of fluorine atoms, which can influence lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H8ClF2O |

| Molecular Weight | 244.64 g/mol |

| CAS Number | 1354704-76-9 |

| IUPAC Name | 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride |

Biological Activity

Research indicates that 2-(difluoromethoxy)naphthalene-6-carbonyl chloride exhibits various biological activities, particularly in the realm of cancer research and enzyme inhibition.

Anticancer Activity

- Mechanism of Action : The compound has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, studies have indicated that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

-

Case Studies :

- In vitro studies demonstrated that derivatives of this compound could significantly reduce the viability of cancer cell lines such as HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) with IC50 values in the low micromolar range .

- Structural modifications, such as the introduction of halogen substituents, were found to enhance the anticancer potency of related compounds .

Enzyme Inhibition

The compound is also being explored for its potential to inhibit specific enzymes:

- Kinase Inhibition : The presence of the carbonyl chloride moiety suggests that it could interact with ATP-binding sites on kinases, similar to other compounds in its class .

- Selectivity : Research into structure-activity relationships (SAR) indicates that the difluoromethoxy group may enhance selectivity towards certain kinases over others, potentially reducing side effects associated with broader-spectrum inhibitors .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of 2-(difluoromethoxy)naphthalene-6-carbonyl chloride is crucial for its development as a therapeutic agent:

- Absorption : The difluoromethoxy group may improve membrane permeability due to increased lipophilicity compared to non-fluorinated analogs .

- Metabolism : Preliminary studies suggest that compounds with similar structures are metabolized primarily through cytochrome P450 enzymes, which may lead to active metabolites contributing to their biological effects .

Q & A

Q. What are the optimal synthetic routes for 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves introducing the difluoromethoxy group to a naphthalene backbone followed by carbonyl chloride formation. A general approach includes:

- Step 1: Functionalization of naphthalene derivatives using fluoromethylation reagents (e.g., difluoromethyl ethers).

- Step 2: Carbonyl chloride formation via reaction with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions.

- Monitoring: Use TLC with a solvent system like n-hexane:ethyl acetate (9:1) to track reaction progress .

Key Parameters Table:

| Step | Reagents/Conditions | Monitoring Method |

|---|---|---|

| 1 | DMF, K₂CO₃, difluoromethylation agent | TLC (Rf comparison) |

| 2 | SOCl₂, reflux, inert atmosphere | FT-IR (C=O and C-Cl stretches) |

Q. What purification strategies are recommended for isolating 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride?

Methodological Answer:

- Extraction: Post-reaction, quench with ice-water and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ .

- Distillation: Remove low-boiling-point impurities under reduced pressure.

- Column Chromatography: Use silica gel with a gradient of n-hexane and ethyl acetate (95:5 to 80:20) to isolate the acyl chloride.

Advanced Research Questions

Q. How does the electron-withdrawing difluoromethoxy group influence the reactivity of the carbonyl chloride in nucleophilic substitutions?

Methodological Answer: The difluoromethoxy group (-OCF₂H) exerts an electron-withdrawing effect via inductive and resonance mechanisms, enhancing the electrophilicity of the adjacent carbonyl carbon. This increases reactivity toward nucleophiles (e.g., amines, alcohols). To assess this:

- Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., methoxy-substituted derivatives) under identical conditions.

- Computational Analysis: Use DFT calculations to map electron density distribution and frontier molecular orbitals .

Data Interpretation Example:

| Substituent | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| -OCH₃ | 0.05 | 85 |

| -OCF₂H | 0.12 | 72 |

Q. How can researchers resolve discrepancies in toxicological data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Risk of Bias Assessment: Apply standardized questionnaires (e.g., Table C-7 from Toxicological Profiles) to evaluate study design rigor, including dose randomization and allocation concealment .

- Metabolic Profiling: Compare in vitro (hepatocyte assays) and in vivo (rodent models) metabolic pathways using LC-MS to identify species-specific detoxification mechanisms .

- Dose-Response Modeling: Use Hill equation analysis to reconcile differences in effective concentration thresholds.

Q. What analytical methods are suitable for quantifying trace impurities in 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride?

Methodological Answer:

- HPLC-UV/Vis: Employ a C18 column with mobile phase A (0.1% TFA in water) and B (acetonitrile). Detect impurities at λ = 254 nm .

- GC-MS: Use derivatization (e.g., trimethylsilylation) to volatilize the compound for mass spectral identification of halogenated byproducts .

HPLC Conditions Table:

| Parameter | Setting |

|---|---|

| Column | Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Gradient | 10% B to 90% B over 25 min |

| Detection | UV at 254 nm |

Q. How can the stability of 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride under varying storage conditions be systematically evaluated?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH and -20°C for 1–6 months. Analyze degradation products monthly via HPLC .

- Hydrolytic Stability: Incubate in buffered solutions (pH 2–10) and quantify hydrolysis products (e.g., carboxylic acid) using NMR or titration .

Degradation Pathways:

- Hydrolysis: Acyl chloride → Carboxylic acid (pH-dependent).

- Thermal Decomposition: Cleavage of the difluoromethoxy group at >100°C.

Q. What strategies mitigate side reactions during the synthesis of derivatives from 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride?

Methodological Answer:

- Controlled Nucleophile Addition: Add amines/alcohols dropwise at 0°C to minimize exothermic side reactions.

- Catalytic DMAP: Use 4-dimethylaminopyridine (DMAP) to accelerate acylation and reduce reaction time, thereby limiting hydrolysis .

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent moisture-induced degradation.

Q. How can researchers validate the environmental persistence of this compound using computational models?

Methodological Answer:

- QSAR Modeling: Predict biodegradation half-life using software like EPI Suite, incorporating substituent effects (e.g., -OCF₂H reduces hydrolysis rates).

- Molecular Dynamics Simulations: Assess binding affinity to soil organic matter or aquatic humic substances .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s genotoxicity be addressed?

Methodological Answer:

- Replicate Studies: Conduct Ames tests (TA98, TA100 strains) with/without metabolic activation (S9 mix) to confirm mutagenicity .

- Mechanistic Studies: Use comet assays or γH2AX foci staining to evaluate DNA damage in human cell lines (e.g., HepG2) .

Q. What experimental designs address low reproducibility in catalytic applications of this acyl chloride?

Methodological Answer:

- Standardized Catalysis Protocols: Pre-dry solvents (e.g., THF over molecular sieves) and substrates.

- In Situ IR Spectroscopy: Monitor intermediate formation (e.g., mixed anhydrides) to identify critical reaction checkpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.